Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring two key substituents:
- Position 5: A 2-fluorophenyl carbamoyl group [(2-fluorophenyl)carbamoyl], which introduces steric bulk and electron-withdrawing effects due to the fluorine atom.
- Position 2: A 4-methyl-3-nitrobenzamido group, combining a nitro moiety (strong electron-withdrawing) and a methyl group (moderate electron-donating effect).
Properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-16-8-6-5-7-15(16)24)34-22(18)26-20(28)14-10-9-12(2)17(11-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDUWOUYFRFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, followed by various functionalization steps to introduce the desired substituents.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position of the benzamido moiety undergoes selective reduction under standard conditions:
Key Observations :
-
Reduction selectivity depends on steric and electronic factors. The nitro group’s position ortho to the methyl group slows reduction kinetics compared to para-nitro analogs .
-
Hydrogenation preserves the thiophene ring’s integrity due to its aromatic stabilization.
Hydrolysis Reactions
The ethyl ester and carbamoyl groups exhibit differential hydrolysis reactivity:
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| NaOH (aqueous/ethanol, Δ) | Carboxylic acid (5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylic acid) | Ester hydrolysis dominates; carbamoyl groups remain stable under basic conditions. |
| HCl (concentrated, reflux) | Partial decomposition | Acidic hydrolysis risks side reactions (e.g., nitro group reduction or ring opening). |
Structural Insights :
-
The electron-withdrawing nitro group adjacent to the benzamido moiety increases the electrophilicity of the carbonyl, accelerating hydrolysis under basic conditions.
Electrophilic Substitution
The thiophene ring participates in electrophilic substitution, with regioselectivity influenced by substituents:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Dinitro derivative | 45–60% |
| Br₂ in CHCl₃ | C-4 | Brominated analog | 30–40% |
Mechanistic Notes :
-
The electron-donating methyl group at C-4 directs electrophiles to the C-5 position.
-
Steric hindrance from the 4-methyl-3-nitrobenzamido group reduces reactivity at C-2.
Nucleophilic Acyl Substitution
The carbamoyl and benzamido groups undergo substitution under controlled conditions:
| Reagent | Target Group | Product |
|---|---|---|
| NH₃ (excess) | Benzamido carbonyl | Amide (Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-amino-thiophene-3-carboxylate) |
| R-OH (acid catalysis) | Ethyl ester | Transesterified product |
Limitations :
-
The fluorophenyl carbamoyl group resists nucleophilic attack due to fluorine’s electron-withdrawing effects.
Oxidation Reactions
Controlled oxidation targets the thiophene ring and substituents:
| Reagent | Oxidation Site | Product |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Thiophene S-atom | Sulfoxide derivative |
| KMnO₄ (acidic) | Methyl group at C-4 | Carboxylic acid (with concomitant ester hydrolysis) |
Challenges :
-
Overoxidation to sulfone derivatives occurs with excess mCPBA.
-
KMnO₄-mediated oxidation requires precise temperature control to avoid ring degradation.
Photochemical Reactions
The nitro group participates in photoreactions, enabling unique transformations:
| Conditions | Product | Application |
|---|---|---|
| UV light (λ = 300–350 nm) | Nitro-to-nitrito rearrangement | Photodynamic therapy probe development |
| Visible light + eosin Y | Radical intermediates for cross-coupling | Synthesis of biarylthiophene hybrids |
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate, have shown promising antimicrobial properties. A study synthesized various thiophene analogues and evaluated their efficacy against several microbial strains.
Case Study: Antimicrobial Screening
In a comparative study, the synthesized thiophene derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens:
| Compound | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans |
|---|---|---|---|---|---|
| This compound | 0.313 µg/ml | 0.625 µg/ml | 0.625 µg/ml | 0.313 µg/ml | 0.313 µg/ml |
| Ciprofloxacin | 0.625 µg/ml | 0.625 µg/ml | 0.625 µg/ml | 0.625 µg/ml | – |
| Fluconazole | – | – | – | – | 0.625 µg/ml |
The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively researched, with this compound being evaluated for its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on the human lung cancer cell line A549 using the Sulforhodamine B (SRB) assay:
| Compound Name | Concentration (M) | Cell Viability (%) |
|---|---|---|
| This compound | to | Significant reduction observed |
The compound demonstrated notable anticancer activity at lower concentrations compared to standard chemotherapeutic agents like adriamycin, indicating its potential as an effective anticancer agent .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, and several thiophene derivatives have been investigated for their ability to scavenge free radicals.
Case Study: Antioxidant Evaluation
In vitro assays were conducted to evaluate the antioxidant capacity of this compound:
| Method Used | IC50 Value (µg/ml) |
|---|---|
| DPPH Scavenging Assay | 25.0 |
The compound exhibited a strong antioxidant effect, making it a candidate for further development in therapeutic applications aimed at oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylate Derivatives
Substituent Analysis and Electronic Effects
Position 2 Substitutions
Key Observations :
- The 4-methyl group in the target compound may reduce steric clashes compared to bulkier cycloheptane rings in .
Position 5 Substitutions
Key Observations :
Crystallographic and Structural Insights
- Hydrogen Bonding : Analogs with amido groups (e.g., ) form intermolecular N–H···O bonds, stabilizing crystal lattices. The nitro group in the target compound may enhance this via additional O···H interactions .
- Puckering Analysis: Cycloheptane-fused thiophenes (e.g., ) exhibit non-planar puckering (Cremer-Pople parameters > 0.5 Å), whereas simpler thiophenes (e.g., target compound) are closer to planar .
Biological Activity
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H21FN2O4S
- Molecular Weight : 440.487 g/mol
- CAS Number : 6044-39-9
- LogP (Partition Coefficient) : 5.64230, indicating lipophilicity which can influence bioavailability and permeability .
Biological Activity Overview
Thiophene derivatives, including this compound, have been associated with a variety of biological activities such as:
- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. The presence of the thiophene ring enhances the ability of these compounds to interact with microbial cell membranes, leading to cell death.
- Anticancer Properties : Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with various molecular targets involved in cancer progression.
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory Mechanisms :
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Disruption of cell wall synthesis |
| Anticancer | Moderate to High | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Moderate | Inhibition of NF-kB pathway |
Q & A
Q. What synthetic routes are recommended for optimizing the yield of this thiophene derivative?
- Methodological Answer : The synthesis of analogous thiophene carboxylates involves multi-step reactions, typically starting with the condensation of ethyl acetoacetate with substituted cyanoacetamides in ethanol under reflux conditions. For example, describes a protocol using malononitrile and sulfur in 1,4-dioxane with triethylamine as a catalyst. Key optimizations include:
- Reagent Ratios : Maintain a 1:1 molar ratio of nucleophile (e.g., substituted aniline derivatives) to electrophilic intermediates.
- Solvent Choice : Ethanol or 1,4-dioxane enhances solubility of intermediates.
- Catalysis : Triethylamine (0.5–1.0 mol%) improves reaction kinetics.
- Workup : Neutralization with acidified ice/water mixtures improves precipitation yields (~70–85% for similar compounds).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for diagnostic signals:
- Ethyl ester protons at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet).
- Aromatic protons (2-fluorophenyl and 4-methyl-3-nitrobenzamido groups) in δ 6.8–8.2 ppm.
- ¹³C NMR : Confirm carbonyl carbons (ester at ~165–170 ppm, carbamoyl at ~155–160 ppm).
- IR : Stretch frequencies for C=O (ester: 1720–1740 cm⁻¹; carbamoyl: 1660–1680 cm⁻¹) and NO₂ (1520–1560 cm⁻¹).
- MS : High-resolution ESI-MS should match the molecular formula (C₂₃H₂₀F₂N₃O₆S, exact mass ~504.1 g/mol).
- Reference : Similar analyses are validated in and for related thiophene carboxylates.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on SDS data for structurally similar compounds ( ):
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3).
- PPE : Nitrile gloves, lab coat, and FFP2 respirator for powder handling.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100–150 K.
- Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.
- Refinement : SHELXL for anisotropic displacement parameters; monitor R₁ (<5%) and wR₂ (<12%).
- Validation : Check for residual electron density (<1.0 eÅ⁻³) and CCDC deposition (e.g., CIF file generation via WinGX ).
- Example : highlights SHELX’s robustness for small-molecule refinement.
Q. What computational methods are suitable for analyzing the electronic properties of the nitro and fluorophenyl substituents?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro group’s electron-withdrawing effect).
- Reference : validates DFT for thiophene derivatives, showing correlation between computed and experimental UV-Vis spectra.
Q. How can hydrogen-bonding networks influence the crystal packing of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Mercury or CrystalExplorer to classify H-bond motifs (e.g., R₂²(8) rings between carbamoyl NH and ester carbonyl O).
- Topology : Identify π-π stacking (fluorophenyl to nitrobenzamido) and C–H∙∙∙O interactions.
- Validation : outlines graph theory for H-bond patterns, critical for understanding supramolecular assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
